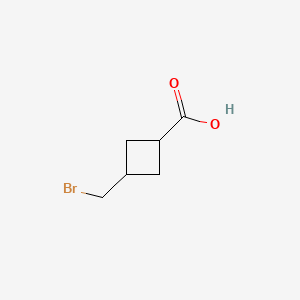

3-(Bromomethyl)cyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Boron Neutron Capture Therapy (BNCT) Agent Synthesis : A novel boronated aminocyclobutanecarboxylic acid was synthesized using 3-(bromomethyl)cyclobutanone ketal as a starting material, showing potential for use in BNCT (Kabalka & Yao, 2004).

Improved Synthesis Methods : Improved synthesis methods for related compounds, such as 3-Oxocyclobutanecarboxylic acid and bromomethyl cyclobutane, have been developed. These methods offer advantages like easy operation, low cost, and suitability for large-scale production (Huang Bin & Zhang Zheng-lin, 2010); (D. Hui, 2003).

Synthesis of Unnatural Amino Acids : The synthesis of unnatural amino acids for potential BNCT agents has been achieved through processes involving 3-(Bromomethyl)cyclobutanecarboxylic acid or its derivatives (Srivastava et al., 1997).

Synthesis of 3-Cyclobutylpropanoic Acid : 3-Cyclobutylpropanoic acid was synthesized using bromomethyl cyclobutane, showcasing a concise and efficient synthetic procedure suitable for industrial production (Liu Xian-hua, 2010).

Novel Synthesis Routes : Novel and practical methods for synthesizing related compounds, such as 1-aminocyclobutanecarboxylic acid, have been developed. These methods are more convenient and practical for industrial applications (Fu Zhi-feng, 2004).

Continuous Photo Flow Chemistry : Continuous photo flow synthesis was investigated for scale-up synthesis of derivatives, demonstrating applications in producing biologically active compounds and materials science (Yamashita et al., 2019).

Palladium-Catalyzed Reactions : Research explored palladium-catalyzed reactions involving cyclobutanone derivatives, contributing to the synthesis of pharmaceutically relevant compounds (Matsuda et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-(bromomethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXSTQZHSQTEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693396 |

Source

|

| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)cyclobutanecarboxylic acid | |

CAS RN |

10555-42-7 |

Source

|

| Record name | 3-(Bromomethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.